Fluocortin

概要

説明

フルオコルチンは、抗炎症作用を持つ合成コルチコステロイドです。 この化合物はフルオコルチロンと構造的に類似していますが、ケト基が追加されています 。 フルオコルチンは、主に皮膚炎や湿疹などの炎症性皮膚疾患の治療に使用されます .

準備方法

合成経路と反応条件: フルオコルチンは、フルオコルチロンから一連の化学反応によって合成されます。 合成経路には、通常、制御された条件下でのフッ素化、水酸化、酸化などのステップが含まれます .

工業生産方法: 工業環境では、フルオコルチンは、温度、圧力、pHなどの反応条件を正確に制御できる大型の化学反応器を使用して製造されます。 このプロセスには、目的の化学変換を効率的に達成するために、高純度の試薬と触媒の使用が含まれます .

化学反応の分析

反応の種類: フルオコルチンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケト基に変換すること。

還元: ケト基をヒドロキシル基に還元すること。

置換: 水素原子をフッ素原子で置換すること。

一般的な試薬と条件:

酸化: 酸性条件下での三酸化クロムや過マンガン酸カリウムなどの試薬。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。

置換: 誘導体(DAST)や二フッ化キセノンなどのフッ素化剤。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなフッ素化および水酸化されたフルオコルチン誘導体があります .

科学的研究の応用

Treatment of Allergic Rhinitis

Fluocortin butyl has been extensively studied for its effectiveness in managing perennial allergic rhinitis. A multicenter, double-blind, placebo-controlled trial involving 306 patients demonstrated significant symptom relief:

- Dosage Regimens : Patients received daily doses of 2 mg, 4 mg, or 8 mg.

- Results :

Management of Dermatoses

This compound has also been evaluated for its efficacy in treating inflammatory skin conditions such as eczema and dermatitis:

- Comparative Studies : In comparative studies against hydrocortisone and bufexamac, this compound demonstrated moderate efficacy in treating dermatoses but was found less effective than hydrocortisone .

- Safety Profile : The compound exhibited minimal side effects, similar to placebo groups, making it a favorable option for topical application .

Pediatric Application

A study focusing on children with various dermatoses indicated that this compound applied topically effectively managed symptoms with minimal systemic absorption, reinforcing its safety profile for pediatric use.

Chronic Rhinitis Management

A longitudinal study involving chronic rhinitis patients showed sustained symptom control with this compound over extended periods without significant adverse effects after long-term use.

Comparative Analysis with Other Corticosteroids

The following table summarizes the comparative efficacy and safety of this compound butyl against other corticosteroids:

| Corticosteroid | Efficacy in Rhinitis | Efficacy in Dermatoses | Safety Profile |

|---|---|---|---|

| This compound butyl | High | Moderate | Minimal Side Effects |

| Hydrocortisone | Moderate | High | Low Side Effects |

| Bufexamac | Moderate | High | Low Side Effects |

Scientific Research Applications

This compound butyl serves multiple roles beyond clinical applications:

- Biological Research : It is utilized to study glucocorticoid action mechanisms and their cellular effects.

- Chemical Studies : The compound acts as a model for investigating esterification reactions and corticosteroid stability.

- Industrial Use : It is incorporated into formulations for topical creams and ointments targeting skin conditions .

作用機序

フルオコルチンは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することによって作用を発揮します。 この結合は受容体の活性化につながり、その後核に移行し、炎症反応に関与する特定の遺伝子の発現を調節します 。 主な分子標的は、炎症に関与するサイトカイン、ケモカイン、接着分子などです .

6. 類似の化合物との比較

フルオコルチンは、フルオコルチロン、プレドニゾロン、ロテプレドノールエタボネートなどの他のコルチコステロイドと比較されます 。 これらの化合物はすべて抗炎症作用を共有していますが、フルオコルチンは、安定性と効力を高める追加のケト基とフッ素原子によって特徴付けられます .

類似の化合物:

フルオコルチロン: 似た構造ですが、追加のケト基がありません。

プレドニゾロン: 異なる置換パターンを持つ広く使用されているコルチコステロイド。

ロテプレドノールエタボネート: 全身的な副作用を最小限に抑えるために設計された軟質コルチコステロイド.

フルオコルチンの独特の構造的特徴と強力な抗炎症作用により、研究と臨床の両方において貴重な化合物となっています。

類似化合物との比較

Fluocortolone: Similar structure but lacks the additional keto group.

Prednisolone: A widely used corticosteroid with a different substitution pattern.

Loteprednol etabonate: A soft corticosteroid designed to minimize systemic side effects.

Fluocortin’s unique structural features and potent anti-inflammatory effects make it a valuable compound in both research and clinical settings.

生物活性

Fluocortin, specifically this compound butyl, is a synthetic glucocorticoid with significant biological activity primarily recognized for its anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant clinical studies.

This compound butyl functions as a glucocorticoid receptor (GR) agonist. Upon binding to the GR, it modulates gene expression related to inflammatory responses. This mechanism is crucial for its effectiveness in treating various inflammatory conditions. The compound exhibits minimal systemic corticosteroid activity when applied topically, allowing for localized treatment with reduced risk of systemic side effects commonly associated with corticosteroids .

Therapeutic Applications

This compound butyl is utilized in various medical fields due to its efficacy in managing inflammatory conditions. Key applications include:

- Dermatology : Used topically to treat skin conditions such as eczema and psoriasis.

- Otolaryngology : Administered as a nasal spray for perennial rhinitis.

- Immune System Diseases : Applied in various forms depending on the specific disease being treated.

Table 1: Applications of this compound butyl

Clinical Studies

Several clinical trials have assessed the efficacy and safety of this compound butyl in different therapeutic contexts:

-

Perennial Rhinitis Study :

- A multi-center, double-blind, placebo-controlled trial involving 306 patients demonstrated that this compound butyl significantly reduced symptoms such as nasal congestion and sneezing. Relief was noted as early as the first week, with progressive improvement over time. The study indicated that higher doses (4 mg and 8 mg) were more effective than lower doses (2 mg) .

-

Efficacy and Tolerance Study :

- Another study evaluated the use of this compound butyl administered twice daily for perennial rhinitis. Results showed significant symptom improvement compared to placebo, with minimal side effects reported. The study confirmed that even lower dosing regimens were effective, highlighting the compound's favorable safety profile .

- Comparative Efficacy Study :

Safety Profile

This compound butyl has a favorable safety profile due to its minimal systemic absorption when applied topically. This characteristic reduces the risk of side effects such as adrenal suppression or hypercorticism typically associated with systemic corticosteroids . However, caution is advised when used in patients with existing infections due to potential masking effects.

特性

CAS番号 |

33124-50-4 |

|---|---|

分子式 |

C22H27FO5 |

分子量 |

390.4 g/mol |

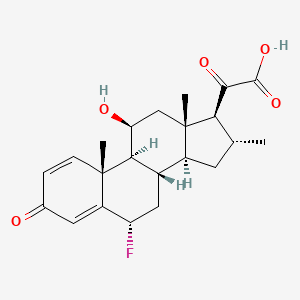

IUPAC名 |

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |

InChIキー |

PUWHHWCHAVXSIG-NCLPIGKXSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |

正規SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |

Key on ui other cas no. |

33124-50-4 |

同義語 |

fluocortolone-21-acid |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。